molecular formula C17H17N3O B12149874 3-[(4-Phenylphthalazin-1-yl)amino]propan-1-ol CAS No. 40848-56-4

3-[(4-Phenylphthalazin-1-yl)amino]propan-1-ol

Cat. No.: B12149874
CAS No.: 40848-56-4
M. Wt: 279.34 g/mol
InChI Key: AJUWJLXNPOAYIP-UHFFFAOYSA-N
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Description

3-[(4-Phenylphthalazin-1-yl)amino]propan-1-ol is a synthetic amino-propanol derivative characterized by a phthalazine core substituted with a phenyl group at the 4-position and a propanolamine side chain. The compound’s structure combines aromaticity (phthalazine and phenyl groups) with a flexible propanolamine chain, enabling interactions with biological targets such as enzymes or receptors.

Properties

CAS No.

40848-56-4

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

3-[(4-phenylphthalazin-1-yl)amino]propan-1-ol

InChI

InChI=1S/C17H17N3O/c21-12-6-11-18-17-15-10-5-4-9-14(15)16(19-20-17)13-7-2-1-3-8-13/h1-5,7-10,21H,6,11-12H2,(H,18,20)

InChI Key

AJUWJLXNPOAYIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCCO

solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Phenylphthalazin-1-yl)amino]propan-1-ol typically involves the reaction of 4-phenylphthalazin-1-amine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and extended reaction times to ensure complete conversion of reactants to the product.

Industrial Production Methods

Industrial production of 3-[(4-Phenylphthalazin-1-yl)amino]propan-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Phenylphthalazin-1-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-[(4-Phenylphthalazin-1-yl)amino]propan-1-ol has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Phenylphthalazin-1-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

Amino-propanol derivatives exhibit significant variability in synthesis efficiency depending on substituents. For example:

  • 3-(Phenylamino)propan-1-ol yields 50% in carbamate ring formation, while bulkier substituents (e.g., cycloalkyl groups) increase yields to 57% due to stabilized transition states .
  • 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol achieves 71% yield, attributed to electron-withdrawing nitro and chloro groups enhancing reactivity during nucleophilic substitution .
Compound Substituent Type Reaction Yield Key Functional Groups Reference
3-(Phenylamino)propan-1-ol Phenyl 50% Aromatic amine
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol Nitro, chloro, methyl 71% Nitropyridine, methylamine

Pharmacokinetic and Physicochemical Properties

  • 3-(4-Cyclopropanecarbonylpiperazin-1-yl)propan-1-ol (MW 212.24) features a cyclopropane-carbonyl moiety, likely improving target selectivity due to conformational rigidity .
Compound Molecular Weight Key Structural Feature Potential Pharmacokinetic Impact Reference
3-[(1-Benzylpyrrolidin-3-yl)amino]propan-1-ol 234.17 Benzyl-pyrrolidine Increased lipophilicity
3-(4-Cyclopropanecarbonylpiperazin-1-yl)propan-1-ol 212.24 Cyclopropane-carbonyl Enhanced rigidity and selectivity

Biological Activity

3-[(4-Phenylphthalazin-1-yl)amino]propan-1-ol is a compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its therapeutic implications.

Chemical Structure and Properties

The molecular formula of 3-[(4-Phenylphthalazin-1-yl)amino]propan-1-ol is C17_{17}H17_{17}N3_3O, with the following structural representation:

InChI InChI 1 C17H17N3O c21 12 6 11 18 17 15 10 5 4 9 14 15 16 19 20 17 13 7 2 1 3\text{InChI InChI 1 C17H17N3O c21 12 6 11 18 17 15 10 5 4 9 14 15 16 19 20 17 13 7 2 1 3}

This compound features a phthalazine moiety, which is known for its diverse biological activities, particularly in inhibiting various kinases.

Research indicates that 3-[(4-Phenylphthalazin-1-yl)amino]propan-1-ol exhibits inhibitory effects on key biological targets, particularly vascular endothelial growth factor receptor 2 (VEGFR2). This receptor plays a crucial role in angiogenesis, making it a significant target for cancer therapy.

Key Mechanisms:

  • VEGFR2 Inhibition : The compound has shown to effectively inhibit VEGFR2, thereby reducing tumor growth and metastasis in preclinical models .
  • Cell Proliferation : Studies have demonstrated that this compound can significantly reduce cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent .

Pharmacological Studies

Several studies have assessed the pharmacological effects of 3-[(4-Phenylphthalazin-1-yl)amino]propan-1-ol:

StudyFindings
In vitro studies Demonstrated potent inhibition of VEGFR2 with IC50 values in the low micromolar range.
In vivo models Showed reduced tumor size and improved survival rates in tumor-bearing mice when administered at therapeutic doses.
Mechanistic studies Indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a mouse model of breast cancer. The administration of 3-[(4-Phenylphthalazin-1-yl)amino]propan-1-ol resulted in:

  • Tumor Growth Inhibition : A significant reduction in tumor volume compared to control groups.
  • Survival Rates : Improved overall survival rates due to effective targeting of angiogenic pathways.

Comparative Analysis

When compared to other arylphthalazine derivatives, 3-[(4-Phenylphthalazin-1-yl)amino]propan-1-ol stands out due to its selective inhibition of VEGFR2 without significant off-target effects typically associated with similar compounds.

CompoundTargetIC50 (µM)Notes
3-(4-Pyridyl)-phthalazineVEGFR20.5Broad-spectrum activity
3-(4-Methylphenyl)-phthalazineVEGFR20.8Moderate selectivity
3-[Phthalazin(4)-yl]amino-propanol VEGFR2 0.3 High selectivity and potency

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